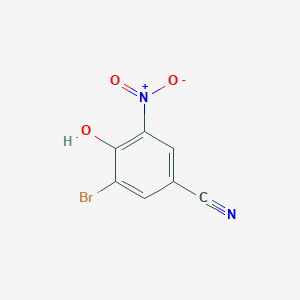

3-Bromo-4-hydroxy-5-nitrobenzonitrile

概要

説明

3-Bromo-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O3. It is a yellow crystalline solid that is slightly soluble in water but can dissolve in organic solvents such as alcohol and ether . This compound is of interest due to its unique chemical structure, which includes bromine, hydroxyl, nitro, and nitrile functional groups.

準備方法

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-5-nitrobenzonitrile with sodium hydroxide under alkaline conditions. The reaction proceeds through the conversion of the dibromo compound to the desired product . Another method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures .

化学反応の分析

3-Bromo-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Bromo-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:

作用機序

The mechanism of action of 3-Bromo-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups also contribute to its reactivity and potential biological activities .

類似化合物との比較

3-Bromo-4-hydroxy-5-nitrobenzonitrile can be compared with other similar compounds such as:

4-Hydroxy-3-nitrobenzonitrile:

3-Nitrobenzonitrile: This compound lacks both the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

2-Amino-3-bromo-5-nitrobenzonitrile:

The presence of the bromine, hydroxyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.

生物活性

3-Bromo-4-hydroxy-5-nitrobenzonitrile, a compound with the molecular formula CHBrNO, is an aromatic nitrile derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom, a hydroxyl group (-OH), and a nitro group (-NO) attached to a benzonitrile backbone. These functional groups contribute to its reactivity and biological activity. The compound's molecular weight is approximately 232.02 g/mol.

Anthelmintic Properties

Research has indicated that this compound exhibits significant anthelmintic activity , making it a candidate for developing treatments against parasitic infections. Studies have shown that compounds with similar structures can effectively inhibit the growth of parasitic worms, suggesting that this compound may have similar effects due to its structural characteristics .

Herbicidal Activity

As a derivative of bromoxynil, this compound has been studied for its herbicidal properties . It acts as a selective herbicide targeting broadleaf weeds by inhibiting photosynthesis, thereby disrupting energy production in plants . The compound's mechanism involves interference with chlorophyll synthesis, leading to plant death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound's reactivity and biological interactions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxybenzonitrile | CHNO | Lacks nitro group; simpler structure |

| 4-Hydroxy-3-nitrobenzonitrile | CHNO | Nitro group at position 4; different reactivity |

| Nitroxinil | CHINO | Contains iodine; used as an anthelmintic |

| This compound | CHBrNO | Bromine substitution alters reactivity |

This table highlights how the presence of different functional groups influences the biological activity and potential applications of these compounds.

Case Studies

- Anthelmintic Activity Study : A study conducted on various brominated benzonitriles demonstrated that compounds similar to this compound exhibited effective inhibition of larval development in nematodes. The results indicated a dose-dependent response, supporting further investigation into its use as an anthelmintic agent .

- Herbicidal Efficacy : In agricultural trials, this compound showed promising results in controlling broadleaf weeds in crops. The compound was applied at varying concentrations, revealing effective weed suppression without significant phytotoxicity to crops .

特性

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWPYAZLXACFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171333 | |

| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-58-6 | |

| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。